(SA-8-11''11''1'1'''1'1''')-Tetrakis(2,4-pentanedionato-kappaO2,kappaO4)zirconium

Description

Properties

CAS No. |

17501-44-9 |

|---|---|

Molecular Formula |

C20H28O8Zr |

Molecular Weight |

487.7 g/mol |

IUPAC Name |

tetrakis(pentane-2,4-dione);zirconium(4+) |

InChI |

InChI=1S/4C5H7O2.Zr/c4*1-4(6)3-5(2)7;/h4*3H,1-2H3;/q4*-1;+4 |

InChI Key |

DFPGFWYWSAYLCW-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zr] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr] |

Other CAS No. |

17501-44-9 |

physical_description |

Off-white powder; [MSDSonline] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Acetylacetonate and Its Derivatives

Synthesis of Zirconium(IV) Acetylacetonate (B107027)

The preparation of Zirconium(IV) acetylacetonate can be achieved through several distinct chemical pathways, ranging from conventional reactions to more advanced, modern routes designed for higher efficiency and purity.

Solvothermal synthesis is a versatile method for producing crystalline materials from solution under controlled temperature and pressure. While often employed to create metal oxides from acetylacetonate precursors, it is also used to synthesize derivatives of the acetylacetonate complex itself. researchgate.net A common approach involves the solvothermal treatment of Zirconium(IV) acetylacetonate (Zr(acac)₄) to produce hydrous complexes. chalcogen.ro

In a representative procedure, Zr(acac)₄ is dissolved in a solvent such as methanol (B129727), and a base like triethylamine (B128534) is added to promote the reaction. The mixture is then heated in a sealed reactor, for instance at 120°C for 8 hours. This process can yield amorphous or crystalline products. The use of stabilizing agents, such as hydrophilic polymers like poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC), during solvothermal synthesis can help control particle size and morphology, resulting in the formation of complexes like [Zr₂(AcAc)-PEI•nH₂O]₂. chalcogen.roresearchgate.net These stabilized hydrous complexes are themselves valuable as selective precursors for zirconia nanocrystals. researchgate.net The thermal decomposition of the initial acetylacetonate complex during this process typically occurs in stages, with an initial loss of water molecules followed by the complete breakdown of the ligand at temperatures between 150-650°C. chalcogen.ro

The most conventional and widely documented method for synthesizing Zirconium(IV) acetylacetonate is the reaction of a zirconium salt with acetylacetone (B45752) (Hacac). wikipedia.org This typically involves treating zirconium tetrachloride (ZrCl₄) or zirconium oxychloride (ZrOCl₂) with acetylacetone. wikipedia.orgrsc.org The reaction with zirconium oxychloride proceeds as follows:

ZrOCl₂ + 4 Hacac → Zr(acac)₄ + 2 HCl + H₂O wikipedia.org

To drive the reaction to completion, a base is often added to neutralize the liberated acid (HCl). wikipedia.org For instance, the reaction can be carried out in a solvent like benzene (B151609) or chloroform (B151607), with the addition of a base such as triethylamine. rsc.org In some cases, the reaction is performed by refluxing the reactants until the evolution of hydrogen chloride gas ceases. rsc.org Another variation involves a metathesis reaction using an alkali metal acetylacetonate with zirconium tetrachloride. mocvd-precursor-encyclopedia.de The resulting Zirconium(IV) acetylacetonate is a white, crystalline solid that is soluble in many nonpolar organic solvents. wikipedia.org

Table 1: Representative Reaction Conditions for Zirconium Acetylacetonate Synthesis

| Zirconium Source | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Zirconium Tetrachloride (ZrCl₄) | Acetylacetone | Dry Chloroform or Benzene | Reflux until HCl evolution stops | Zirconium trisacetylacetone chloride or Zirconium tetra-acetylacetone | rsc.org |

| Zirconium Oxychloride (ZrOCl₂) | Acetylacetone | Not specified | Not specified | Zirconium(IV) acetylacetonate, Zr(acac)₄ | wikipedia.org |

| Zirconium Tetrachloride (ZrCl₄) | Lithium Acetylacetonate (Li(acac)) | Amine/Alcohol Mix | Metathesis Reaction | Zirconium(IV) acetylacetonate, Zr(acac)₄ | mocvd-precursor-encyclopedia.de |

To overcome some of the limitations of traditional methods, which may involve corrosive byproducts like HCl, advanced synthetic routes have been developed. A notable improvement involves the use of amide synthons, specifically tetrakis(dimethylamido)zirconium, [Zr(NMe₂)₄], as an intermediate. researchgate.net This one-step method is considered a significant advance over routes that employ ZrCl₄. researchgate.net

The reaction involves the direct treatment of tetrakis(dimethylamido)zirconium with acetylacetone. The amino ligands are readily displaced by the acetylacetonate groups, leading to the formation of Zr(acac)₄ and volatile dimethylamine (B145610) as the only byproduct, which is easily removed. This pathway is highly efficient and provides a cleaner route to high-purity Zirconium(IV) acetylacetonate, which is crucial for applications like Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net The reaction mechanism, studied through density functional theory (DFT) for related atomic layer deposition (ALD) processes, involves the precursor adsorbing onto a surface and subsequently eliminating its amino ligands. frontiersin.org

Controllable Synthesis of Zirconia Nanomaterials and Thin Films from Zirconium Acetylacetonate Precursors

Zirconium(IV) acetylacetonate is a highly valued precursor for the synthesis of zirconium dioxide (ZrO₂, or zirconia) nanomaterials and thin films due to its thermal stability and solubility in organic solvents. smolecule.comsigmaaldrich.com Various techniques leverage these properties to fabricate zirconia with controlled crystal structures (phases), sizes, and morphologies.

The sol-gel process is a versatile chemical method for producing zirconia nanostructures. nih.govresearchgate.net In a typical procedure, a sol (a colloidal solution) is prepared by dissolving the Zirconium(IV) acetylacetonate precursor in a solvent like ethanol (B145695). nih.gov The subsequent addition of a hydrolyzing agent, such as an ammoniacal solution, and a gelation agent, like sucrose (B13894), leads to the formation of a gel. nih.gov This gel can then be dried and calcined at specific temperatures to yield zirconia nanoparticles. nih.gov The calcination temperature is a critical parameter that controls the final crystal phase; for instance, calcination at 350–500°C can produce tetragonal zirconia (t-ZrO₂), while higher temperatures (e.g., 650°C) may result in a mixture of tetragonal and monoclinic (m-ZrO₂) phases. nih.gov By varying reagents, such as using citric acid and ethylene (B1197577) glycol, zirconia nanosheets can be produced. nih.gov

Another powerful technique for fabricating one-dimensional nanostructures is electrospinning. mdpi.comutwente.nl In this method, a solution containing Zirconium(IV) acetylacetonate and a carrier polymer, such as polyacrylonitrile (B21495) (PAN) or polyvinylpyrrolidone (B124986) (PVP), dissolved in a solvent like dimethylformamide (DMF), is subjected to a high electric field. mdpi.comrsc.org This process creates composite nanofibers. Subsequent calcination of these fibers at elevated temperatures (e.g., 500–1100°C) burns off the polymer and converts the precursor into zirconia nanofibers. mdpi.comnih.gov The calcination temperature directly influences the properties of the resulting nanofibers; lower temperatures (e.g., 500°C) tend to produce mesoporous t-ZrO₂ nanofibers with high surface area, whereas higher temperatures (above 700°C) lead to the formation of non-porous m-ZrO₂. smolecule.commdpi.comnih.gov

For the deposition of high-quality thin films, Metal-Organic Chemical Vapor Deposition (MOCVD) is a preferred method. researchgate.netresearchgate.net In MOCVD, volatile Zirconium(IV) acetylacetonate is transported in a carrier gas into a reaction chamber where it thermally decomposes on a heated substrate. researchgate.netiaea.org This process allows for the growth of uniform, adherent, and often crystalline zirconia thin films. By controlling parameters such as substrate temperature (typically 873 to 973 K), gas flow rates, and pressure, the crystal phase (e.g., cubic or tetragonal) and crystallite size (typically 10-25 nm) of the ZrO₂ films can be precisely managed. researchgate.netiaea.org

Table 2: Overview of Methods for Synthesizing Zirconia Materials from Zirconium Acetylacetonate

| Synthesis Method | Key Parameters | Resulting Material | Typical Size/Phase | Reference |

|---|---|---|---|---|

| Sol-Gel | Calcination at 350-500°C | Tetragonal Zirconia (t-ZrO₂) Nanoparticles | Nanoparticles | nih.gov |

| Solvothermal Synthesis | Polymer stabilizers (PEI/PDDAC), Calcination at 300-800°C | Tetragonal or Monoclinic ZrO₂ Nanocrystals | 5-20 nm | chalcogen.roresearchgate.net |

| Electrospinning | Calcination at 500°C | Mesoporous Tetragonal ZrO₂ Nanofibers | ~75 nm diameter | mdpi.comnih.gov |

| Electrospinning | Calcination at >700°C | Non-porous Monoclinic ZrO₂ Nanofibers | ~70-75 nm diameter | mdpi.comnih.gov |

| MOCVD | Substrate Temperature: 873-973 K | Cubic (c-ZrO₂) Thin Films | 20-25 nm crystallites | researchgate.netiaea.org |

Coordination Chemistry and Structural Aspects of Zirconium Acetylacetonate Complexes

Nature of Acetylacetonate (B107027) Ligand Chelation and Chelate Ring Formationontosight.ainih.govwikipedia.org

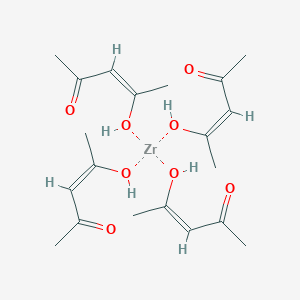

Zirconium acetylacetonate, with the chemical formula Zr(C₅H₇O₂)₄, is a coordination compound where a central zirconium ion is bonded to four acetylacetonate (acac) ligands. ontosight.aiwikipedia.org The acetylacetonate anion, derived from acetylacetone (B45752) (2,4-pentanedione), acts as a bidentate ligand. ontosight.aiwikipedia.org This means that both oxygen atoms of the acetylacetonate anion bind to the zirconium ion, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org This chelation effect, the tendency of multidentate ligands to form strong complexes with metal ions, results in a highly stable compound. libretexts.org

The structure of solid zirconium acetylacetonate has been determined to have a square antiprismatic geometry. wikipedia.org In this arrangement, the eight Zr-O bonds are nearly equivalent in length, measuring approximately 2.19 Å. wikipedia.org The molecule possesses D₂ symmetry, indicating that it is chiral. wikipedia.org Despite the solid-state structure, in solution, proton NMR spectroscopy shows only a single methyl signal, which suggests that the complex is stereochemically non-rigid and undergoes rapid intramolecular rearrangement. wikipedia.org

Hydrous Zirconium Acetylacetonate Complexeschalcogen.roresearchgate.net

Hydrous zirconium acetylacetonate complexes can be synthesized via solvothermal methods. chalcogen.ro For instance, reacting zirconium(IV) acetylacetonate with triethylamine (B128534) in methanol (B129727) can produce these complexes. chalcogen.ro The addition of hydrophilic polymers like poly(ethyleneimine) (PEI) or poly(diallyldimethylammonium chloride) (PDDAC) can act as stabilizing agents, influencing the size and crystalline phase of the resulting materials upon calcination. chalcogen.roresearchgate.net

Thermogravimetric analysis (TGA) of a hydrous zirconium acetylacetonate complex, proposed as [Zr₂(AcAc)•4H₂O]₂, reveals a two-step degradation process. The initial weight loss between 25-150 °C is attributed to the removal of water molecules and partial degradation of the acetylacetonate ligand. chalcogen.ro The subsequent, more significant decomposition of the complex occurs between 150-650 °C. chalcogen.ro The significant residual mass, around 70%, corresponds to the formation of zirconium oxide (ZrO₂), suggesting a dinuclear zirconium core in the precursor complex. chalcogen.ro

Formation and Characterization of Specific Zirconium(IV)-Acetylacetonate Species in Solution and Gel Phasespsu.edunih.govnii.ac.jp

In aqueous solutions, the hydrolysis of zirconium acetylacetonate can lead to the formation of various species. The specific species formed are dependent on factors such as the pH of the solution and the concentration of Zr(IV). researchgate.net Studies have shown that the progressive hydrolysis of zirconium acetylacetonate, in the presence of acetylacetone, can lead to the formation of stable dispersions of zirconia nanoparticles, which can subsequently form gels over time or with an increase in temperature. psu.edu The ratio of acetylacetone to zirconium is a critical parameter in controlling this process; a ratio between 0.7 and 2 is generally required to ensure the stability of the resulting sol. psu.edu

The modification of zirconium butoxide precursors with acetylacetone followed by hydrolysis and condensation has been studied to understand the building units of the resulting Zr(IV)-AcAc gel. nih.gov Through DFT model calculations and spectroscopic analysis (UV-Vis and IR), the most probable structural units in the gel have been predicted to be a dimeric double hydroxo-bridged complex, Zr₂(AcAc)₂(OH)₄(OH)₂br, and a monooxo-bridged complex, Zr₂(AcAc)₂(OH)₄O(br)·2H₂O. nih.gov In these structures, the acetylacetonate ligands are coordinated to a single zirconium atom. nih.gov The characteristic IR peaks for the C=C bond of the acetylacetonate ligand confirm that the chelation structure remains intact in the gel phase. nii.ac.jp

Synthesis and Characterization of Mixed-Ligand Zirconium Acetylacetonate Complexesrsc.orgresearchgate.netnih.govorientjchem.org

Mixed-ligand zirconium acetylacetonate complexes can be synthesized by reacting zirconium(IV) acetylacetonate with other ligands. For example, reactions with catechols have yielded crystalline complexes such as [Zr₃(acac)₄(cat)₄(MeOH)₂] and [Zr(acac)₂(DBcat)]₂ (where H₂DBcat = 3,5-di-tert-butylcatechol). rsc.orgresearchgate.net The structures of these complexes have been determined by X-ray diffraction. The Zr₃ complex features two [Zr(acac)₂(cat)(MeOH)] units linked to a central [Zr(cat)₂] fragment. rsc.orgresearchgate.net The [Zr(acac)₂(DBcat)]₂ complex has an edge-shared capped trigonal prismatic structure. rsc.orgresearchgate.net

Furthermore, the synthesis of mixed ligand ternary Zr(IV) complexes of the type [M(Q)₂LNO₃·xH₂O] has been achieved using 8-hydroxyquinoline (B1678124) as a primary ligand and amino acids like L-serine, L-alanine, and glycine (B1666218) as secondary ligands. nih.gov Another area of research involves the synthesis of meso-tetra(p-methylphenyl)porphinatozirconium(IV) acetylacetonatophenolates, [Zr(p-CH₃TPP)(acac)(X)], where X represents different phenolates. orientjchem.org These are synthesized by reacting meso-tetra(p-methylphenyl)porphyrin with zirconium(IV) acetylacetonate and various phenols. orientjchem.org The incorporation of the acetylacetonate ligand in these porphyrin complexes is confirmed by the appearance of a Zr-O band in their IR spectra. orientjchem.org

The reactivity of these mixed-ligand complexes has also been investigated. For instance, the treatment of [Zr(acac)₂(DBcat)]₂ with a trace amount of water results in the formation of a Zr₄ oxo complex, [Zr₄(μ₄-O)(acac)₄(DBcat)₃(OMe)₄(MeOH)]. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Properties of Zirconium Acetylacetonate

| Property | Value | Reference |

| Chemical Formula | Zr(C₅H₇O₂)₄ | ontosight.aiwikipedia.org |

| Molecular Weight | 487.66 g/mol | fda.gov |

| Appearance | White/light yellow powder | wikipedia.orglookchem.com |

| Melting Point | 191-195 °C | lookchem.com |

| Solubility | Soluble in organic solvents | wikipedia.orgleapchem.com |

| Geometry | Square antiprismatic | wikipedia.org |

| Zr-O Bond Length | ~2.19 Å | wikipedia.org |

Table 2: Key Spectroscopic Data for Zirconium Acetylacetonate Complexes

| Spectroscopic Technique | Feature | Assignment | Reference |

| ¹H NMR (in solution) | Single methyl resonance | Stereochemically non-rigid | wikipedia.org |

| IR Spectroscopy | Bands at 1553-1560 cm⁻¹ and 1335-1339 cm⁻¹ | Chelation of acetylacetonate to Zr(IV) | chalcogen.ro |

| IR Spectroscopy | Zr-O band | Incorporation of acetylacetonate ligand | orientjchem.org |

| UV-Vis Spectroscopy | Bands at 315 nm and 298/288 nm | Partial ligand-metal transitions and intra-/inter-AcAc ligand transitions | nih.gov |

Reaction Mechanisms and Ligand Dynamics of Zirconium Acetylacetonate

Thermal Decomposition Pathways and Identification of Intermediate Species

The thermal decomposition of zirconium acetylacetonate (B107027) is a critical process, especially in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for producing zirconia thin films. Studies utilizing techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) and synchrotron radiation photoelectron photoion coincidence spectroscopy have elucidated the complex pathways of its decomposition.

The decomposition process is characterized by the sequential loss of its acetylacetonate ligands. When heated, Zr(acac)₄ undergoes a multi-step decomposition. The initial mass loss, occurring at temperatures around 140-150°C, corresponds to the loss of one acetylacetonate ligand, which evaporates as protonated acetylacetone (B45752) (acacH) without fragmenting. mdpi.com Further heating to between 180°C and 220°C results in the loss of a second ligand. mdpi.com

Synchrotron radiation studies have provided detailed insights into the gas-phase intermediates formed during pyrolysis at temperatures ranging from 400 to 900 K. These investigations have identified several volatile zirconium-containing intermediates for the first time. The decomposition proceeds through sequential ligand loss, leading to the formation of species such as Zr(C₅H₇O₂)₂(C₅H₆O₂) and Zr(C₅H₆O₂)₂. psu.edusigmaaldrich.cn The primary decomposition products of the ligands themselves include acetylacetone, acetylallene, and acetone. psu.edusigmaaldrich.cn

Under an oxygen atmosphere, the decomposition proceeds differently. An initial mass loss of about 50% up to 250°C is attributed to the formation of an intermediate species, ZrO(CH₃COO)₂. google.com A subsequent mass loss up to 500°C, accompanied by an exothermic signal around 415°C, corresponds to the final decomposition into zirconium dioxide (ZrO₂). google.com

Table 1: Thermal Decomposition Stages of Zirconium Acetylacetonate

| Temperature Range | Event | Products/Intermediates |

| 140-150 °C | Loss of one acetylacetonate ligand | Zr(acac)₃ species, acacH (volatile) |

| 180-220 °C | Loss of a second acetylacetonate ligand | Zr(acac)₂ species, acacH (volatile) |

| 400-900 K (pyrolysis) | Sequential ligand loss | Zr(C₅H₇O₂)₂(C₅H₆O₂), Zr(C₅H₆O₂)₂, acetylacetone, acetylallene, acetone |

| Up to 250 °C (in oxygen) | First decomposition step | ZrO(CH₃COO)₂ |

| Up to 500 °C (in oxygen) | Final decomposition | ZrO₂ |

Ligand Exchange Kinetics and Mechanisms

The exchange of acetylacetonate ligands in zirconium acetylacetonate is a fundamental reaction that influences its reactivity in various chemical processes. These exchange reactions can occur with free acetylacetone or other ligands present in the reaction medium.

The kinetics of ligand exchange between zirconium acetylacetonate and free acetylacetone (Hacac) have been studied using techniques like ¹H NMR line-broadening. The process is understood to proceed via an associative mechanism. A key step in this process is the formation of a nine-coordinate adduct, [Zr(acac)₄(Hacac)]. rsc.org The rate of exchange is dependent on the concentration of free acetylacetone in its enol form. rsc.org The exchange process involves the transfer of a proton from the coordinated Hacac to a leaving acac ligand, followed by the ring opening of the acac in the adduct. rsc.org

The solvent plays a significant role in the dynamics of ligand exchange. Studies have shown that the rate of acetylacetonate exchange varies considerably in different organic solvents. For instance, the exchange rates in deuterated chloroform (B151607) (CDCl₃) and deuterated benzene (B151609) (C₆D₆) are significantly faster than in deuterated acetonitrile (B52724) (CD₃CN). rsc.org The addition of water to benzene solutions has been observed to accelerate the exchange rate, while the addition of dimethyl sulfoxide (B87167) results in a retardation of the rate. rsc.org This suggests that the solvent's ability to coordinate with the zirconium center or to facilitate proton transfer influences the exchange kinetics.

Table 2: Activation Parameters for Ligand Exchange in Different Solvents

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| CDCl₃ | 33.7 ± 2.3 | -87.8 ± 8.1 |

| C₆D₆ | 38.1 ± 0.1 | -85.9 ± 0.4 |

Data from reference rsc.org

Proton transfer is a critical and often rate-determining step in the ligand exchange of zirconium acetylacetonate. The exchange with free acetylacetone is facilitated by the transfer of a proton from the incoming ligand to a coordinated one. rsc.org This mechanism is also proposed to be active in reactions with other molecules containing labile protons, such as alcohols or carboxylic acids. mdpi.comrsc.orgbibliotekanauki.pl The initiation of polymerization of cyclic esters like L-lactide using zirconium acetylacetonate is believed to involve the in-situ conversion of the complex to a heptacoordinate species after a proton is transferred from the monomer to an acetylacetonate ligand, leading to its release. rsc.org

In more complex structures like zirconium oxo clusters, ligand exchange can exhibit site-selectivity. For example, in the dimeric cluster [Zr₆O₄(OH)₄(OOCR)₁₂]₂, reaction with acetylacetone leads to the site-selective substitution of two carboxylate ligands, forming an isostructural cluster. nii.ac.jprsc.org This selectivity is influenced by the different coordination modes of the ligands (e.g., chelating vs. bridging). Since acetylacetonate ligands typically adopt a chelating coordination mode, they are more likely to replace other chelating ligands. rsc.org However, in other mixed-metal clusters like [Ti₄Zr₄O₆(OBu)₄(OMc)₁₆], reaction with acetylacetone can lead to the dissection of the cluster rather than simple ligand exchange. nii.ac.jprsc.org

Hydrolysis and Condensation Mechanisms in Zirconium Acetylacetonate Sol-Gel Systems

The sol-gel process is a versatile method for synthesizing ceramic materials from molecular precursors. When zirconium acetylacetonate is used as a precursor, its hydrolysis and condensation reactions are central to the formation of the zirconia network.

Acetylacetone acts as a chelating ligand, which can modify the reactivity of the zirconium precursor. By forming a stable complex, it reduces the rate of hydrolysis and condensation, which is otherwise very rapid for zirconium alkoxides. conicet.gov.ar This moderation of reactivity is crucial for achieving homogeneous and well-ordered materials. The degree of control depends on the molar ratio of acetylacetone to the zirconium precursor.

The hydrolysis of zirconium acetylacetonate in a sol-gel system involves the reaction with water, which can be catalyzed by acids or bases. This leads to the formation of zirconium-hydroxo species. Subsequent condensation reactions between these hydroxylated species or between a hydroxylated species and a remaining acetylacetonate group result in the formation of Zr-O-Zr bridges, building up the oxide network. conicet.gov.ar

The process can lead to the formation of nanoparticles. For instance, the progressive hydrolysis of zirconium acetylacetonate can lead to a stable dispersion of zirconia nanoparticles, typically in the size range of 5-7 nm. psu.edu These nanoparticles can then aggregate to form a gel over time or with an increase in temperature. psu.edu The final structure and phase of the resulting zirconia (e.g., tetragonal or monoclinic) can be influenced by additives and calcination temperature. rsc.org For example, the use of sucrose (B13894) as a gelation agent in a sol-gel process with zirconium acetylacetonate can lead to the formation of the tetragonal phase of zirconia upon calcination at 350-500°C. rsc.org

Mechanistic Insights into Zirconia Formation from Zirconium Acetylacetonate Precursors

The transformation of zirconium(IV) acetylacetonate, a molecular precursor, into the solid-state material zirconium dioxide (zirconia, ZrO₂), is a complex process pivotal for creating advanced ceramic materials. The mechanism of this conversion dictates the final properties of the zirconia, including its crystalline phase, particle size, and morphology. The formation of zirconia from zirconium acetylacetonate primarily proceeds through two distinct pathways: thermal decomposition in an anhydrous environment and hydrolysis followed by polycondensation in the presence of water.

Thermal Decomposition

In the absence of water, zirconia is formed through the thermal decomposition of zirconium acetylacetonate. This process involves heating the precursor in an inert or oxidizing atmosphere, which initiates the cleavage of the metal-ligand bonds and the breakdown of the organic acetylacetonate (acac) ligands.

Research, including thermogravimetric analysis (TGA) and mass spectrometry (MS), has elucidated a multi-step decomposition mechanism. The process generally begins at temperatures between 150°C and 200°C. illinois.edu Initial heating can cause the loss of one or two acetylacetonate ligands. nsf.gov Studies have shown that heating Zr(acac)₄ at 140°C is sufficient to remove one ligand, while heating to 180°C can remove a second. nsf.gov The decomposition often proceeds through intermediate species like ZrO(CH₃COO)₂. osti.govmdpi.com The complete decomposition of the acetylacetonate structure is reported to occur by 310°C, with the final conversion to zirconia taking place at higher temperatures. iiste.org

The gaseous byproducts of this thermal decomposition primarily include acetylacetone, acetone, and carbon dioxide. The specific pathway and intermediates can be influenced by the surrounding atmosphere (e.g., inert vs. oxidizing). For instance, decomposition in nitrogen has been shown to proceed through intermediates like Zr(CH₃COO)₂(C₅H₇O₂)₂ at 190°C and ZrOCO₃ at 450°C, with complete conversion to ZrO₂ at 800°C. iiste.org

Table 1: Key Events in the Thermal Decomposition of Zirconium Acetylacetonate

| Temperature Range (°C) | Event | Gaseous Byproducts | Reference |

|---|---|---|---|

| 110 - 250 | Initial decomposition and loss of approximately half the mass. Formation of intermediates like ZrO(CH₃COO)₂. | Acetylacetone, Acetone | nsf.govosti.gov |

| 290 - 355 | Decomposition of the ZrO(CH₃COO)₂ intermediate. | - | mdpi.com |

| 355 - 500 | Final decomposition, combustion of organic residues, and formation of ZrO₂. | Carbon Dioxide, Water | osti.govmdpi.com |

| > 400 | Crystallization of zirconia. | - | scispace.come3s-conferences.org |

Hydrolysis and Polycondensation (Sol-Gel Process)

When water is present, the formation of zirconia from zirconium acetylacetonate follows a sol-gel pathway, which involves hydrolysis and polycondensation reactions. This method allows for greater control over the final product's properties at lower temperatures. The stability of the zirconium acetylacetonate precursor against rapid hydrolysis makes it particularly suitable for controlled sol-gel synthesis. rsc.org

The process begins with the hydrolysis reaction, where water molecules attack the zirconium center, leading to the substitution of acetylacetonate ligands with hydroxyl (–OH) groups. The rate and extent of this reaction are heavily dependent on the molar ratio of water to the zirconium precursor. nii.ac.jp

Following hydrolysis, the resulting zirconium-hydroxy species undergo polycondensation reactions to form a three-dimensional network. These reactions proceed via two main mechanisms:

Olation: Two hydroxyl groups react to form a Zr–(OH)–Zr bridge, eliminating a water molecule.

Oxolation: A hydroxyl bridge is converted into a more stable Zr–O–Zr oxo bridge, also with the elimination of water.

This continuous process of hydrolysis and condensation leads to the formation of a colloidal suspension (sol), which eventually transforms into a rigid, porous network known as a gel. nih.gov The properties of this gel and the subsequent zirconia are influenced by factors such as pH, temperature, and the type of solvent used. nih.gov For example, the use of chelating ligands like acetylacetone helps to moderate the reactivity of the zirconium precursor, allowing for more controlled growth of the oxide network. nii.ac.jpresearchgate.net

Subsequent drying and calcination of the gel remove the solvent and residual organic groups, leading to the collapse of the porous structure and the crystallization of zirconia. The calcination temperature plays a crucial role in determining the final crystalline phase (tetragonal or monoclinic) and the particle size of the zirconia. nih.govchalcogen.ro For example, calcination at temperatures between 350-500°C often yields the tetragonal phase, while higher temperatures (e.g., 650°C) can lead to a mixture of tetragonal and monoclinic phases. nih.gov

Table 2: Influence of Reaction Conditions on Zirconia Properties via Sol-Gel Synthesis

| Parameter | Effect | Resulting Property | Reference |

|---|---|---|---|

| Water-to-Precursor Ratio | Controls the rate and extent of hydrolysis. | Affects particle size and crystallinity. | nii.ac.jp |

| pH | Influences hydrolysis/condensation rates and particle surface charge. | Affects particle aggregation and phase formation. | nih.gov |

| Calcination Temperature | Drives crystallization and phase transformation. | Determines the final crystalline phase (tetragonal vs. monoclinic) and particle size. | nih.govchalcogen.ro |

| Stabilizing Agents (e.g., polymers) | Control particle growth and prevent agglomeration. | Leads to uniform, smaller nanoparticles (5-20 nm). | chalcogen.ro |

By carefully tuning these reaction pathways and conditions, zirconium acetylacetonate serves as a versatile precursor for engineering zirconia materials with tailored properties for a wide range of advanced applications.

Applications of Zirconium Acetylacetonate As a Precursor in Materials Science

Nanomaterial Synthesis via Sol-Gel Processes

The sol-gel process is a versatile and widely utilized method for producing solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. When zirconium acetylacetonate (B107027) is used as the precursor, it undergoes hydrolysis and condensation reactions to form a stable, three-dimensional zirconium oxide network. rsc.org This approach provides excellent control over the final product's microstructure and properties.

The synthesis of zirconia (ZrO₂) nanoparticles and nanocrystals is a prominent application of zirconium acetylacetonate in sol-gel processes. researchgate.net The precise control over reaction parameters afforded by the sol-gel method enables the production of zirconia nanostructures with tailored size, shape, and crystallinity. rsc.orgresearchgate.net

Zirconia exists in several crystalline phases, with the most common at different temperatures being monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The properties of zirconia nanomaterials are highly dependent on their crystalline phase. Using zirconium acetylacetonate as a precursor, the final crystalline phase of the zirconia nanoparticles can be carefully controlled, primarily through the post-synthesis heat treatment (calcination) temperature.

Research has shown that calcination of the zirconia xerogel at temperatures between 350°C and 500°C typically results in the formation of the metastable tetragonal phase (t-zirconia). rsc.orgnih.gov Increasing the calcination temperature to 650°C and above often leads to a phase transformation, resulting in a mixture of both tetragonal and the more stable monoclinic phases. rsc.orgnih.gov For instance, in a sucrose-mediated sol-gel synthesis using zirconium acetylacetonate, pure t-zirconia was obtained after calcination at 500°C, while a mixture of tetragonal and monoclinic phases was observed at 650°C. nih.gov

The addition of stabilizing agents during the synthesis also plays a crucial role. In a solvothermal synthesis, the use of hydrophilic polymers like poly(ethyleneimine) (PEI) and poly(diallyldimethylammonium chloride) (PDDAC) as stabilizers for a hydrous zirconium acetylacetonate complex resulted in zirconia nanoparticles with diameters of 5 to 20 nm, where both the size and the crystalline phase (tetragonal and/or monoclinic) could be controlled over a calcination range of 300°C to 800°C. chalcogen.ro

Table 1: Effect of Calcination Temperature on Zirconia Crystalline Phase

| Precursor System | Calcination Temperature | Resulting Crystalline Phase(s) | Reference |

| Zirconium acetylacetonate / Ethanol (B145695) / Sucrose (B13894) / Ammoniacal solution | 350–500 °C | Tetragonal (t-ZrO₂) | nih.gov |

| Zirconium acetylacetonate / Ethanol / Sucrose / Ammoniacal solution | 650 °C | Tetragonal + Monoclinic | nih.gov |

| Hydrous zirconium acetylacetonate with PEI/PDDAC stabilizers | 300–800 °C | Tetragonal and/or Monoclinic | chalcogen.ro |

| Zirconium acetylacetonate / Citric Acid / Ethylene (B1197577) Glycol | 550 °C | Cubic | nih.gov |

| Zirconium acetylacetonate / Citric Acid / Ethylene Glycol | 750 °C | Monoclinic | nih.gov |

Beyond controlling the crystalline phase, the morphology of zirconia nanoparticles can be tailored by adjusting synthesis conditions when using zirconium acetylacetonate. While spherical nanoparticles are commonly reported, specific reaction parameters can yield unique shapes. rsc.orgnih.gov

The sol-gel method utilizing zirconium acetylacetonate has been successfully employed to create zirconia nanosheets. rsc.orgnih.gov In one study, a polymeric sol-gel method was used to synthesize pure monoclinic zirconia nanosheets. nih.gov Other distinct morphologies, such as cubic and star-like shapes, have been reported through the hydrothermal method, a similar wet-chemical process often conducted at higher temperatures of 240–250 °C. rsc.orgnih.gov The ability to produce these varied morphologies is critical as the shape of the nanoparticle can significantly influence its properties and performance in various applications.

The reactivity of the zirconium precursor in a sol-gel system can be modified through the use of chelating agents and other organic additives. rsc.org These additives can influence the hydrolysis and condensation rates, which in turn affects the gelation process and the ultimate size, morphology, and phase of the resulting nanoparticles. rsc.org

In a polymeric sol-gel synthesis employing zirconium acetylacetonate, citric acid and ethylene glycol were used as a chelating agent and a polymerization agent, respectively. nih.gov Researchers found that by systematically varying the molar ratio of ethylene glycol to citric acid, they could manipulate both the phase and the morphology of the zirconia nanoparticles. As the molar ratio increased from 5:5 to 90:5, the crystalline phase transformed from cubic to monoclinic, while the particle morphology changed from semi-spherical to nanosheets. nih.gov

Sugars are another class of organic additives used to control the synthesis. Sucrose has been used as a gelation agent in a sol-gel method with zirconium acetylacetonate to produce tetragonal zirconia thin films. rsc.org Similarly, glucose and fructose (B13574) have been employed as organic additives to prevent the phase transition from monoclinic to tetragonal, demonstrating their role in phase control. rsc.orgnih.gov

Table 2: Influence of Additives on Zirconia Nanoparticle Properties

| Precursor | Additives (Role) | Effect of Varying Additive Ratio | Resulting Morphology/Phase | Reference |

| Zirconium acetylacetonate | Citric Acid (Chelating), Ethylene Glycol (Polymerization) | Increasing EG:CA ratio from 5:5 to 90:5 | Phase: Cubic → MonoclinicMorphology: Semi-spherical → Nanosheets | nih.gov |

| Zirconium acetylacetonate | Sucrose (Gelation agent) | Not varied | Tetragonal phase formation | rsc.org |

| Zirconium Precursor | Glucose, Fructose (Organic additives) | Not varied | Prevention of monoclinic to tetragonal phase transition | rsc.org |

Zirconium acetylacetonate is also a valuable precursor for the fabrication of zirconia thin films via the sol-gel method. This technique is considered practical and cost-effective for producing high-quality coatings. nih.gov The process typically involves preparing a stable sol from the precursor, depositing the sol onto a substrate using methods like spin-coating or dip-coating, and finally, subjecting the coated substrate to a thermal treatment to form the dense, solid zirconia film. The synthesis of zirconia thin films with a pure tetragonal phase has been reported using a sucrose-mediated sol-gel method with zirconium acetylacetonate as the precursor. rsc.org The use of chelating agents like acetylacetone (B45752) in the sol formulation is crucial for controlling the hydrolysis of the zirconium precursor, preventing rapid precipitation and ensuring the formation of a uniform, continuous film. springerprofessional.de

The sol-gel process enables the synthesis of hybrid organic-inorganic materials, which combine the properties of both components at a molecular level. azom.comnih.gov In the synthesis of zirconia-based hybrids, zirconium acetylacetonate can be used as the inorganic precursor, or its ligand, acetylacetone, can be employed to control the reactivity of other zirconium precursors like alkoxides. nih.gov

For example, hybrid materials have been synthesized using a zirconium alkoxide precursor which was added to a mixture containing ethanol, water, and acetylacetone. nih.gov The acetylacetone acts as a chelating agent, moderating the otherwise rapid hydrolytic activity of the zirconium alkoxide. This control is essential for allowing the inorganic precursor to successfully integrate with an organic polymer, such as polyethylene (B3416737) glycol (PEG), to form a homogeneous hybrid material where the organic and inorganic phases are linked by hydrogen bonds. nih.gov Similarly, chelating agents are employed in the synthesis of hybrid zirconium sol-gel thin films to prevent the undesired agglomeration of ZrO₂, leading to stable organo-zirconate complexes suitable for optical applications. researchgate.net

Zirconia Nanoparticles and Nanocrystals

Advanced Deposition Techniques

Zirconium acetylacetonate's favorable thermal properties and solubility in organic solvents make it a suitable candidate for various deposition techniques aimed at producing high-quality zirconium-based thin films.

Chemical Vapor Deposition (CVD) Precursor for Zirconia Films

Zirconium acetylacetonate serves as a precursor in CVD processes for the deposition of zirconium dioxide (ZrO₂), commonly known as zirconia, a material prized for its high dielectric constant, thermal stability, and mechanical strength.

The kinetics of zirconia film deposition from Zirconium acetylacetonate are influenced by several factors, including temperature and the specific CVD technique employed. In aerosol-assisted CVD (AACVD) for yttria-stabilized zirconia (YSZ) films, where Zirconium acetylacetonate is used as the zirconium source, the deposition is typically carried out at substrate temperatures ranging from 550 to 700°C. plu.mx

Studies on atmospheric pressure plasma-enhanced CVD (AP-PECVD) have provided specific deposition rates. Under certain conditions, a deposition rate of 0.7 nm/s has been reported for zirconia films. illinois.edu However, the thermal stability of Zirconium acetylacetonate is a critical consideration. Thermogravimetric analysis (TGA) has shown that the compound undergoes thermal decomposition, with a notable weight loss process occurring between 150°C and 200°C, maximizing at 181°C. illinois.edu This decomposition can impact the scalability and reproducibility of the CVD process.

Table 1: Deposition Parameters for Zirconia Films using Zirconium Acetylacetonate Precursor

| Deposition Technique | Substrate Temperature (°C) | Deposition Rate | Reference |

| Aerosol-Assisted CVD (for YSZ) | 550 - 700 | Not specified | plu.mx |

| Atmospheric Pressure Plasma-Enhanced CVD | 260 | 0.7 nm/s | illinois.edu |

The parameters of the CVD process significantly influence the characteristics of the resulting zirconia films. In AP-PECVD, using a plasma power of 600 W, an air flow rate of 20 LPM, and a nitrogen carrier gas flow rate of 1 LPM can yield evenly coated surfaces. illinois.edu The substrate temperature is a crucial parameter affecting film properties. For instance, in AACVD of YSZ films, the composition of the deposited films is very close to that of the precursor solution within the 550–700°C temperature range. plu.mx

The morphology of the deposited material can range from nanoparticles to continuous thin films. In some AP-PECVD experiments, the deposition resulted in clustered nanoparticles, and a control experiment without plasma showed similar features, indicating that thermal decomposition plays a significant role in particle formation. illinois.edu The resulting zirconia films from AACVD have been reported to be homogeneous and transparent with a cubic fluorite structure. plu.mx

Atomic Layer Deposition (ALD) Precursor Applications

While Zirconium acetylacetonate is a potential precursor for ALD of zirconia films due to its volatility and thermal stability, specific process parameters and detailed studies are not as extensively documented as for other zirconium precursors like tetrakis(dimethylamido)zirconium or zirconium tetrachloride. nih.gov However, the use of other metal acetylacetonate complexes, such as manganese(III) acetylacetonate for the ALD of manganese oxide, suggests the feasibility of using such precursors in ALD processes. chemrxiv.orgacs.org The self-limiting nature of ALD allows for precise thickness control and conformal coating on complex topographies, which are advantageous for many applications. nih.gov

Functional Electronic and Optoelectronic Materials

Beyond its role in thin film deposition, Zirconium acetylacetonate has emerged as a key material in the development of advanced electronic devices, particularly in the realm of nonvolatile memory.

Charge-Trap Layers in Nonvolatile Memory Transistors

Solution-processed Zirconium acetylacetonate has been successfully employed as a charge-trap layer (CTL) in nonvolatile charge-trap memory (CTM) transistors. nih.govnih.govresearchgate.net This application leverages the ability of the Zirconium acetylacetonate layer to trap and store electrical charges, forming the basis of the memory function.

The fabrication of these memory devices involves dissolving Zirconium acetylacetonate in a solvent like methanol (B129727), with a stabilizer such as monoethanolamine, to create a solution that can be spin-coated onto a substrate. nih.govtandfonline.com A key factor in the performance of the CTM is the annealing temperature of the Zirconium acetylacetonate layer. Research has shown that increasing the annealing temperature from room temperature up to 300°C affects the chemical structure of the layer, specifically by decreasing the carbon double bonds. nih.govnih.govresearchgate.net

The performance of these memory transistors is characterized by the threshold voltage shift (ΔVTH), which represents the memory window. A larger memory window indicates a greater capacity for storing distinct charge states. For a p-type organic-based CTM, a room temperature-dried Zirconium acetylacetonate CTL has demonstrated a wide memory window of approximately 80 V. nih.govnih.govresearchgate.net This allows for multi-bit memory operation, with the ability to store four distinct threshold voltages. nih.govnih.gov In contrast, an n-type oxide-based CTM with a low-temperature annealed ZAA layer showed a smaller memory window of 14 V. nih.gov

These memory devices also exhibit good retention characteristics, retaining memory currents for 10³ seconds with a high memory on/off current ratio (IM,ON/IM,OFF) of approximately 5 x 10⁴ for the p-type organic-based CTM and 10⁴ for the n-type oxide-based CTM. nih.govnih.govresearchgate.net The research suggests that the high content of carbon double bonds in the low-temperature processed Zirconium acetylacetonate CTL is beneficial for achieving high-performance, low-cost multi-bit memory devices suitable for flexible electronics. nih.govnih.govresearchgate.net

Table 2: Performance of Nonvolatile Memory Transistors with Zirconium Acetylacetonate Charge-Trap Layer

| Transistor Type | Annealing Temperature | Memory Window (ΔVTH) | Memory On/Off Current Ratio | Reference |

| p-type organic-based CTM | Room Temperature | ≈ 80 V | ≈ 5 x 10⁴ | nih.govnih.gov |

| n-type oxide-based CTM | Low-temperature anneal | 14 V | ≈ 10⁴ | nih.gov |

High-κ Dielectric Gate Layers for Organic Field-Effect Transistors

Zirconium acetylacetonate serves as a valuable precursor for the synthesis of high-κ zirconium oxide (ZrO₂) gate dielectrics, which are instrumental for the low-voltage operation of Organic Field-Effect Transistors (OFETs). sigmaaldrich.com The development of solution-processable, high-k dielectric materials is crucial for advancing flexible and low-cost organic electronics. By using an azide-functionalized acetylacetonate ligand, an organic-inorganic hybrid dielectric layer can be created that covalently connects inorganic particles to polymers. nih.gov This process enables efficient crosslinking, resulting in a dense, defect-free thin film. nih.gov

In one approach, zirconia nanoparticles are chemically crosslinked with poly(methyl methacrylate) (PMMA) using a functionalized azide (B81097) ligand. nih.gov This method produces a hybrid dielectric with a high dielectric constant of approximately 14 and an excellent dielectric strength of over 4.0 MV cm⁻¹. nih.gov The resulting material provides a stable platform for high-performance, solution-processed oxide transistors. nih.gov When an In₂O₃/ZnO double layer is used as the active channel with this hybrid dielectric, the resulting n-type oxide transistors demonstrate exceptional performance, including an electron mobility exceeding 50 cm² V⁻¹ s⁻¹, an on/off ratio of about 10⁷, and a subthreshold swing of 108 mV dec⁻¹. nih.gov These characteristics highlight the effectiveness of using zirconium-based precursors to create gate layers that support high-performance, hysteresis-free transistors with high bias-stress stability. nih.gov

| Parameter | Value |

| Dielectric Constant (k) | ~14 |

| Dielectric Strength | > 4.0 MV cm⁻¹ |

| Electron Mobility | > 50 cm² V⁻¹ s⁻¹ |

| On/Off Ratio | ~10⁷ |

| Subthreshold Swing | 108 mV dec⁻¹ |

Conductive Interlayers for Quantum Dot Light-Emitting Devices (QLEDs)

In the architecture of quantum dot light-emitting diodes (QLEDs), a primary challenge is preventing non-radiative decay channels, particularly exciton (B1674681) quenching at the interface between the quantum-dot emissive layer and the electron-transporting layer. rsc.org While insulating interlayers can suppress this quenching, they often impede efficient electron injection. rsc.org Zirconium acetylacetonate (Zr(acac)₄) has emerged as a solution to this dilemma, functioning as a low work function, transparent, and conductive metal chelate interlayer. rsc.org

When employed in an inverted QLED structure, Zr(acac)₄ interlayers simultaneously suppress interfacial exciton quenching and provide effective electron-transporting properties. rsc.orgrsc.org Research shows that devices incorporating Zr(acac)₄ interlayers outperform those with insulating interlayers in several key metrics. rsc.org These devices exhibit higher optimal quantum efficiency, greater power efficiency, and significantly longer operational lifetimes. rsc.org An additional advantage is that the device's performance is less sensitive to the thickness of the interlayer, offering a wider processing window. rsc.org This application underscores the rational design of conductive interlayers for creating high-performance QLEDs. rsc.org

| Device Performance Metric | Improvement with Zr(acac)₄ Interlayer |

| Quantum Efficiency | Higher |

| Power Efficiency | Higher |

| Operational Lifetime | Longer |

| Sensitivity to Interlayer Thickness | Reduced |

Cathode Buffer Layers and Electron Extracting Layers in Organic/Polymer Solar Cells

Zirconium acetylacetonate (ZrAcac) is effectively utilized as a solution-processable cathode buffer layer (CBL) and electron extracting layer (EEL) in both regular and inverted organic and polymer solar cells (PSCs). nih.govresearchgate.net Its implementation addresses the instability of commonly used low-work-function active metals, which are sensitive to moisture and oxygen. cngb.orgresearchgate.net

In inverted polymer solar cells, a solution-processed ZrAcac buffer layer can lead to a significant enhancement in power conversion efficiency (PCE). nih.govacs.org For instance, an optimal device incorporating a ZrAcac CBL achieved a PCE of up to 9.2%, representing an improvement of approximately 20% compared to a conventional device configuration. nih.govacs.org This performance boost is attributed to several factors: enhanced light-harvesting, facilitated electron transport, and a reduction in bimolecular recombination loss. nih.govacs.org The morphology of the ZrAcac layer, which is tunable by selecting the appropriate processing solvent, is critical for achieving high performance. nih.govacs.org A flat and uniform film composed of nanoscale aggregates (around 20 nm), deposited from a chloroform (B151607) solution, has proven to be highly effective. nih.govacs.org

Similarly, when an as-prepared ZrAcac film from an ethanol solution is used as a CBL with an aluminum cathode in PSCs based on a PBDTBDD donor and PC60BM acceptor, the average PCE reached 8.75%. cngb.orgresearchgate.net This was a significant improvement over devices with traditional Ca/Al cathodes and was linked to decreased series resistance and enhanced light harvesting. cngb.orgresearchgate.net

As an electron extracting layer, ZrAcac is a stable and effective alternative to traditional interlayers in small molecule organic photovoltaic (OPV) cells. researchgate.net It forms highly transparent layers with a low work function (3.7-3.9 eV), ensuring good energetic alignment with common acceptor materials and efficient charge extraction. researchgate.net This makes ZrAcac a direct and effective replacement for materials like bathocuproine (BCP) in OPV devices. researchgate.net

| Solar Cell Type | Donor:Acceptor | Cathode/Interlayer | Power Conversion Efficiency (PCE) | Key Benefits |

| Inverted Polymer Solar Cell | - | ZrAcac Buffer Layer | Up to 9.2% nih.govacs.org | Enhanced light-harvesting, facilitated electron transport, reduced recombination nih.govacs.org |

| Polymer Solar Cell | PBDTBDD:PC60BM | a-ZrAcac/Al | 8.75% (average) cngb.orgresearchgate.net | Decreased series resistance, enhanced light harvest cngb.orgresearchgate.net |

| Small Molecule OPV | - | ZrAcac Electron Extracting Layer | - | Stable, low work function, efficient charge extraction researchgate.net |

Ceramic and Composite Material Fabrication

Zirconia Nanofiber Fabrication via Electrospinning

Zirconium acetylacetonate is a highly effective ceramic precursor for the fabrication of zirconia (ZrO₂) nanofibers through the electrospinning technique. mdpi.comnih.gov In a novel approach, ZrAcac is combined with a binding polymer, such as polyacrylonitrile (B21495) (PAN), and dissolved in a solvent like dimethylformamide (DMF) to create a spinnable solution. mdpi.com The resulting composite ZrAcac/PAN fibers are then subjected to calcination over a temperature range of 500–1100 °C to remove the polymer and convert the precursor into ceramic zirconia nanofibers. mdpi.comnih.govresearchgate.net

This process yields nanofibers with an average diameter of approximately 75 nm. mdpi.comnih.gov The properties of the final ceramic nanofibers are highly dependent on the calcination temperature. mdpi.comnih.gov

At 500 °C: The process produces mesoporous tetragonal zirconia (t-ZrO₂) nanofibers with a high specific surface area of 102.3 m²/g. mdpi.comnih.govsemanticscholar.org These high-surface-area nanofibers are promising as supports for heterogeneous catalysts. mdpi.comnih.govsemanticscholar.org

At 1100 °C: A transformation occurs, resulting in non-porous monoclinic zirconia (m-ZrO₂) nanofibers. mdpi.comnih.govsemanticscholar.org These fibers maintain a similar diameter but have a much lower specific surface area of 8.3 m²/g. mdpi.comnih.govsemanticscholar.org

The transition of the precursor during calcination follows several stages: Zr(C₅H₇O₂)₄ → Zr(OH)(CH₃COO)₃ → ZrO(CH₃COO)₂ → t-ZrO₂ → t-ZrO₂ + m-ZrO₂ → m-ZrO₂. mdpi.com

| Calcination Temperature | Zirconia Phase | Porosity | Specific Surface Area | Average Nanofiber Diameter |

| 500 °C | Tetragonal (t-ZrO₂) mdpi.comnih.gov | Mesoporous mdpi.comnih.gov | 102.3 m²/g mdpi.comnih.gov | ~75 nm mdpi.comnih.gov |

| 1100 °C | Monoclinic (m-ZrO₂) mdpi.comnih.gov | Non-porous mdpi.comnih.gov | 8.3 m²/g mdpi.comnih.gov | ~75 nm mdpi.comnih.gov |

Ceramic Precursors for 3D-Printed Porous Structures

Zirconium acetylacetonate is utilized as a precursor in advanced manufacturing techniques like photopolymerization-based 3D printing to create complex porous ceramic structures. researchgate.net Specifically, it can be incorporated into a photosensitive thiol-vinyl organosilicon prepolymer to create a Si-Zr-O-C slurry suitable for Digital Light Processing (DLP) 3D printing. researchgate.net This method allows for the design and fabrication of intricate structures, such as gradient pore structures inspired by natural bone. researchgate.net

After the 3D printing process, the part undergoes sintering at high temperatures to transform the precursor into a ceramic. researchgate.net The properties of the final Si-Zr-O-C ceramic are influenced by both the sintering temperature and the initial concentration of zirconium acetylacetonate in the slurry. researchgate.net Research has shown that a sample containing 30 wt.% zirconium acetylacetonate, after sintering, exhibits a high compressive strength of 9.70 ± 0.28 MPa and a low room temperature thermal conductivity of 0.528 W m⁻¹ K⁻¹. researchgate.net This demonstrates the potential of using zirconium acetylacetonate in 3D printing to produce precursor ceramics with tailored porous architectures and desirable mechanical and thermal properties. researchgate.net

| Zirconium Acetylacetonate Content | Compressive Strength | Thermal Conductivity (Room Temp.) |

| 30 wt.% | 9.70 ± 0.28 MPa researchgate.net | 0.528 W m⁻¹ K⁻¹ researchgate.net |

Metal Carbide/Carbon Nanocomposite Fiber Synthesis

Zirconium acetylacetonate serves as a precursor in the synthesis of zirconium carbide (ZrC), a key component in ultra-high temperature ceramic composites. While direct synthesis of ZrC/Carbon nanocomposite fibers from ZrAcac is an area of ongoing research, its role as a zirconium source is established in precursor systems for ceramic matrix composites. google.com For instance, in the preparation of carbon fiber reinforced zirconium carbide composites, precursors are essential for infiltrating the carbon fiber preform. google.com The synthesis of such precursors often involves reacting a zirconium source with a carbon source. google.com The use of zirconium acetylacetonate offers a molecular-level distribution of zirconium within a carbon-rich ligand environment, which can be advantageous for forming carbide phases upon pyrolysis. The development of advanced precursors using materials like zirconium acetylacetonate is aimed at overcoming the challenges of cumbersome synthesis steps and high costs associated with other methods for producing high-quality, dense carbon fiber reinforced zirconium carbide composites. google.com

Formation of Sodium Zirconate

Zirconium acetylacetonate is utilized as a key reactant in the synthesis of sodium zirconate (Na₂ZrO₃), a material of interest for applications such as carbon dioxide capture. A notable method involves the thermal decomposition of zirconium(IV) acetylacetonate alongside sodium acetate (B1210297) (CH₃COONa). This solid-state reaction pathway is advantageous because the precursors are soluble in solvents like ethanol, making the process adaptable for techniques such as spray pyrolysis.

The synthesis is achieved by mixing the precursors in a stoichiometric ratio and subjecting them to thermal treatment. The process has been studied using thermogravimetric analysis (TGA), which reveals the decomposition stages and reaction kinetics. The formation of the desired sodium zirconate product, which can manifest in both monoclinic and hexagonal crystal structures, is confirmed using X-ray diffraction (XRD). The gaseous by-products generated during the reaction can be analyzed by Fourier-transform infrared spectroscopy (FTIR).

Detailed kinetic studies of the thermal decomposition have been performed to determine parameters like activation energy and reaction order, providing a reproducible Arrhenius-type kinetic model for the chemical reaction behavior.

Table 1: Synthesis of Sodium Zirconate via Thermal Decomposition

| Parameter | Description | Reference |

| Zirconium Precursor | Zirconium(IV) acetylacetonate (Zr(C₅H₇O₂)₄) | |

| Sodium Precursor | Sodium acetate (CH₃COONa) | |

| Method | Solid-state reaction via thermal decomposition | |

| Stoichiometric Ratio | 1:2 (Zr(acac)₄ : CH₃COONa) | |

| Analysis Techniques | TGA, XRD, FTIR | |

| Product | Sodium Zirconate (Na₂ZrO₃) | |

| Crystal Structures | Monoclinic and Hexagonal |

Emerging Material Applications

The utility of zirconium acetylacetonate extends to several cutting-edge applications in materials science, from environmental solutions to advanced optics and catalysis.

In the field of water treatment, zirconium acetylacetonate is instrumental in preparing novel zirconium xerogel coagulants. These materials are synthesized through a process regulated by acetylacetone, which acts as a hydrolysis inhibitor and chelating ligand. This regulation provides a "protective umbrella effect," controlling the hydrolysis rate and the release of protons (H⁺).

The resulting zirconium xerogel coagulants demonstrate significantly enhanced performance compared to conventional coagulants like zirconium tetrachloride (ZrCl₄) and polyaluminum chloride (PAC). They are effective over a broader pH range (5–9) and exhibit superior coagulation efficiency, capable of reducing water turbidity to less than 2 NTU at a dosage of 0.2 mM. A key advantage is their insensitivity to the presence of organic matter, such as humic acid, allowing them to maintain high turbidity removal even in complex water matrices. The interaction mechanism involves complexation in acidic conditions and a sweeping effect in alkaline environments.

Table 2: Performance Comparison of Zirconium Xerogel Coagulant

| Coagulant | Effective pH Range | Performance | Reference |

| Zirconium Xerogel (from Zr(acac)₄) | 5 - 9 | Residual turbidity < 2 NTU at 0.2 mM dosage | |

| Zirconium tetrachloride (ZrCl₄) | Narrower than Xerogel | Lower coagulation performance | |

| Polyaluminum chloride (PAC) | Narrower than Xerogel | Lower coagulation performance |

Non-Centrosymmetric Zirconium Complexes for Second-Harmonic Generation

Zirconium acetylacetonate serves as a starting material for the in situ solvothermal synthesis of novel non-centrosymmetric (NCS) complexes with applications in non-linear optics. An example is the orthorhombic complex Zr(dmpu)₂Cl₄, prepared from Zirconium(IV) acetylacetonate and N,N-dimethylpropyleneurea (dmpu). In this reaction, dmpu functions as both a solvent and an organic ligand.

Materials with non-centrosymmetric crystal structures are prerequisites for second-harmonic generation (SHG), a phenomenon where light of a specific frequency is converted to light with double that frequency. The Kurtz-Perry method for SHG measurement revealed that the Zr(dmpu)₂Cl₄ complex exhibits a strong response of 1.4 times that of the widely used standard, potassium dihydrogen phosphate (B84403) (KDP), at a wavelength of 532 nm. Furthermore, the complex has a wide transparency range in the UV region (200–850 nm), making it a promising candidate for new non-linear optical materials.

Table 3: Second-Harmonic Generation (SHG) Properties

| Compound | SHG Response (vs. KDP) | Crystal System | Precursor | Reference |

| Zr(dmpu)₂Cl₄ | 1.4 x KDP | Orthorhombic (NCS) | Zirconium(IV) acetylacetonate | |

| KDP (Standard) | 1.0 (Reference) | Tetragonal | N/A |

Zirconium Fluoride-Supported High-Entropy Fluoride (B91410) Catalysts

In catalysis, zirconium acetylacetonate is a precursor in a facile sol-gel route to create zirconium fluoride (ZrF₄)-supported high-entropy fluoride (HEF) catalysts. These materials are being developed for crucial energy-related applications, particularly the oxygen evolution reaction (OER), which is a key process in water splitting for hydrogen production.

The synthesis involves refluxing the Zr(acac)₄ precursor in a solvent such as propanol, followed by the addition of hydrofluoric acid (HF) to form a gel. Subsequently, other metal precursors, often in the form of acetylacetonates (B15086760) (e.g., of Mn, Co, Fe, Ni), are introduced to the zirconium gel to form the high-entropy material. The resulting HEF@ZrF₄ catalyst demonstrates significant potential for OER in alkaline media, achieving a current density of 100 mA cm⁻² at approximately 1.60 V. This performance surpasses that of benchmark materials like iridium dioxide (IrO₂), highlighting its promise for future energy technologies.

Table 4: Synthesis and Performance of HEF@ZrF₄ Catalyst

| Parameter | Description | Reference |

| Support Precursor | Zirconium(IV) acetylacetonate | |

| HEF Precursors | Acetylacetonates of Mn, Co, Fe, Ni; Zinc Acetate | |

| Synthesis Method | Sol-gel route | |

| Application | Oxygen Evolution Reaction (OER) | |

| Performance | 100 mA cm⁻² at ~1.60 V in alkaline media |

Zirconium Acetylacetonate in Catalysis and Polymer Science

Catalytic Applications in Organic Reactions

Zirconium acetylacetonate (B107027), with the chemical formula Zr(C₅H₇O₂)₄, is a versatile coordination complex that serves as a significant catalyst and catalyst precursor in a variety of organic reactions and polymer science applications wikipedia.org. Its utility stems from the Lewis acidic nature of the zirconium center and its ability to facilitate a wide range of chemical transformations nih.gov. The compound is recognized for its high catalytic activity, low toxicity, and stability, making it an effective and greener alternative to more hazardous catalysts in numerous synthetic processes nih.gov.

General Role as Catalysts and Catalyst Precursors

Zirconium(IV) acetylacetonate is a white, crystalline organometallic solid that is highly soluble in nonpolar organic solvents wikipedia.org. It is widely employed as a catalyst in organic synthesis and polymer chemistry . Zirconium-based catalysts, in general, are valued for their affordability, low toxicity, and excellent dispersion capabilities nih.gov.

As a catalyst, Zr(acac)₄ is used in reactions such as:

Polymerization: It acts as a ring-opening initiator for the synthesis of biodegradable polyacids and as a catalyst for creating polylactide terpolymers .

Rearrangement Reactions: Zirconium compounds are known to catalyze various rearrangements, including the Ferrier and Fries rearrangements researchgate.net.

Addition and Cyclization Reactions: They are active in promoting Michael additions, aldol reactions, and various cyclization processes researchgate.net.

Beyond its direct catalytic use, Zirconium acetylacetonate is a crucial precursor for synthesizing zirconium-based nanomaterials and thin films through sol-gel methods . For instance, it is used to prepare zirconia (ZrO₂) nanoparticles that exhibit photocatalytic activity mdpi.com. The thermal decomposition of Zr(acac)₄ is a key step in forming these zirconia materials, which can then be used as catalyst supports or as catalysts themselves mdpi.comchalcogen.ro. The transition from the precursor to zirconia nanofibers, for example, involves several stages of transformation upon calcination mdpi.com.

Catalysis in Polyurethane Synthesis and Reprocessing

Zirconium acetylacetonate has emerged as an effective and less toxic alternative to traditional organotin catalysts, such as dibutyltin dilaurate (DBTDL), in the manufacturing and reprocessing of polyurethanes (PUs) digitellinc.comacs.orgfigshare.com. PUs are versatile polymers, but thermoset versions are difficult to recycle. Zr(acac)₄ acts as a carbamate (B1207046) exchange catalyst, enabling the reprocessing of PU thermosets, which promotes a circular economy for these materials digitellinc.comacs.org.

In the context of PU reprocessing, Zr(acac)₄ facilitates the exchange of carbamate bonds within the polymer network, allowing the material to be reshaped and reformed digitellinc.comnsf.gov. This catalytic activity is crucial for developing covalent adaptable networks (CANs) from PU thermosets, which can be reprocessed multiple times while preserving the material's mechanical properties figshare.com.

The catalytic efficiency of Zirconium(IV) acetylacetonate in polyurethane systems is significantly enhanced through a process of thermal activation nsf.govacs.org. Research has demonstrated that Zr(acac)₄ undergoes a transformation when heated within the PU network, converting it into a more active catalyst for carbamate exchange digitellinc.comacs.org.

This activation process typically occurs at temperatures above 140°C nsf.govacs.org. During this process, the Zr(acac)₄ complex loses one or more of its acetylacetonate (acac) ligands digitellinc.comnsf.gov. Thermogravimetric analysis has shown that heating Zr(acac)₄ at 140°C is sufficient to remove one acac ligand, while heating to 180°C can remove a second nsf.gov.

Critically, this thermal activation must occur in the presence of the polyurethane or its polyol precursor for the catalyst to become active digitellinc.comnsf.gov. When Zr(acac)₄ is heated alone and then added to the polymer, it shows no catalytic activity digitellinc.comnsf.gov. This indicates that the activation involves a ligand exchange with functional groups from the polymer, such as alcohols or carbamates digitellinc.comnsf.gov. The activated catalyst demonstrates a significantly higher rate of carbamate exchange compared to the unactivated form nsf.govacs.org.

| Catalyst Preparation Method | Activation Temperature | Condition | Observed Carbamate Exchange (in 40 mins) | Reference |

|---|---|---|---|---|

| Cat 1: Unactivated Zr(acac)₄ | 130°C (extrusion) | Mixed directly with two thermoplastic PUs. | ~10% | nsf.govacs.org |

| Cat 2: Pre-activated Zr(acac)₄ | 140°C for 1h | Heated with one of the PUs before mixing and extrusion. | ~20% | nsf.govacs.org |

| Cat 3: Heated Zr(acac)₄ | 140°C for 1h | Heated alone before being added to the PU mixture. | No significant catalytic activity | digitellinc.comnsf.gov |

Furthermore, using a Zr(acac)₄ catalyst activated in the presence of a PU's polyol precursor for foam synthesis resulted in more porous and less dense PU foams compared to those made with the unactivated catalyst digitellinc.comnsf.govacs.org.

The mechanism behind the thermal activation of Zr(acac)₄ involves an irreversible ligand exchange process digitellinc.comnsf.gov. The acetylacetonate (acac) ligands are displaced by alkoxide groups from the polyol or by carbamate groups within the polyurethane network digitellinc.comnsf.gov.

This exchange is crucial for the catalyst's enhanced activity. Density functional theory (DFT) calculations suggest that the exchange of an acac ligand with an alkoxide or carbamate reduces the energy barrier for both the formation and reversion of urethane (B1682113) bonds digitellinc.comnsf.govacs.org. The loss of the protonated acac ligand (acetylacetone, Hacac) is an endothermic process that requires the presence of an excess of urethane or alcohol groups to proceed efficiently nsf.gov.

The kinetics of ligand exchange in Zr(acac)₄ have been studied, showing that the process involves the formation of a nine-coordinate adduct with a free ligand (like acetylacetone (B45752) itself) before the exchange occurs . In the context of polyurethane, the alcohol or carbamate groups from the polymer act as the incoming ligands. This transformation to a new zirconium complex, coordinated to the polymer backbone, is what constitutes the more active catalytic species nsf.gov.

Catalysis in Propane Dehydrogenation

Zirconium acetylacetonate serves as a precursor for creating catalysts used in the dehydrogenation of propane (PDH) to produce propylene, a vital chemical intermediate justia.com. The PDH process is an endothermic reaction typically carried out at high temperatures (400-900°C) google.com.

In this application, Zr(acac)₄ is not the active catalyst itself but is used to synthesize the catalytically active material, often a mixed metal oxide supported on zirconia (ZrO₂) justia.com. For example, a patented method describes the production of catalyst particles containing platinum and tin on a zirconia support justia.com. In this process, Zirconium(IV) acetylacetonate is listed as a suitable precursor compound for the zirconia support, dissolved in a solvent along with precursors for the active metals (e.g., platinum acetylacetonate and tin 2-ethylhexanoate) justia.com.

The solution is then converted into an aerosol and subjected to pyrolysis, which decomposes the precursors to form the final catalyst particles justia.com. The use of Zr(acac)₄ allows for the creation of a well-dispersed zirconia support, which is known to be a stable and effective material for high-temperature catalytic processes like PDH researchgate.net. The modification of zirconia supports with other metals, such as zirconium itself, can enhance the catalytic activity and selectivity for propylene acs.org.

Catalytic Applications in Methane Combustion

In the field of methane combustion, a critical process for emission control, zirconium-based materials are often used as catalyst supports due to their high thermal stability acs.orgmdpi.com. While Zirconium acetylacetonate is not typically the active catalyst for this reaction, it serves as an important precursor for the synthesis of the zirconia (ZrO₂) support material.

The catalytic combustion of methane is often performed using noble metal catalysts, such as palladium, supported on metal oxides acs.orgnih.gov. The choice of support material significantly impacts the catalyst's performance acs.org. Zirconia-containing supports, often in combination with ceria (CeO₂), are known to enhance thermal stability and improve the interaction with the active metal, which is crucial for maintaining catalytic activity over time mdpi.comresearchgate.net.

The use of metal acetylacetonates (B15086760) as precursors is a common method for preparing highly dispersed catalytic materials acs.org. Similar to how palladium acetylacetonate is used to create well-dispersed palladium oxide particles on a support, Zirconium acetylacetonate can be used in sol-gel or impregnation methods to generate a high-surface-area zirconia support. This ensures that the active catalytic component (e.g., palladium) is finely distributed, maximizing the number of active sites available for the methane combustion reaction.

Polymerization Initiator/Catalyst

Zirconium (IV) acetylacetonate, with the formula Zr(acac)₄, is a coordination complex that serves as an effective and low-toxicity initiator and catalyst in polymer science. researchgate.netresearchgate.net It is particularly noted for its role in ring-opening polymerization (ROP) and as a cross-linking agent. chemicalbook.com This compound is a less toxic alternative to commonly used catalysts like stannous octanoate, making it suitable for the synthesis of biomedical materials. researchgate.net

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Zirconium acetylacetonate is a precursor to an efficient catalyst for the ring-opening polymerization of various cyclic monomers, including lactides, ε-caprolactone, glycolide, and trimethylene carbonate. researchgate.netresearchgate.net The complex itself, a stable eight-coordinate structure, is relatively inert and becomes catalytically active only after a change in its coordination geometry. researchgate.netsemanticscholar.org This activation typically requires the release of at least one acetylacetonate ligand, a process often facilitated by a co-catalyst or proton donor like an alcohol or the cyclic ester monomer itself. researchgate.netsemanticscholar.org

Zirconium (IV) acetylacetonate facilitates the one-step synthesis of biodegradable polyacids through the ring-opening polymerization of carboxylic-acid-functionalized cyclic carbonates. researchgate.netsemanticscholar.org This method allows for the direct polymerization of monomers containing pendant carboxylic groups, which was previously challenging as most ROP catalysts are not active in the presence of acidic groups. semanticscholar.org

In one study, zirconium (IV) acetylacetonate was used to mediate the ROP of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid (MTC-COOH), a cyclic carbonate with a pendant carboxyl group. semanticscholar.org The carboxyl group on the monomer itself can act as the proton donor, exchanging with an acetylacetonate ligand to convert the dormant Zr(acac)₄ complex into an active ROP catalyst. researchgate.netsemanticscholar.org This enables the direct synthesis of polyacids without the need for post-polymerization deprotection steps. semanticscholar.org

Copolymers of MTC-COOH with L-lactide (LA) have also been successfully synthesized using this method in bulk polymerization at 120°C. researchgate.net The characteristics of these copolymers vary with the monomer feed ratio. researchgate.net

Table 1: Synthesis of MTC-COOH/LA Copolymers using Zirconium Acetylacetonate Monomer/catalyst ratio = 1000/1, bulk polymerization at 120°C.

| Entry | Monomer Composition (MTC-COOH/LA) | Time (h) | Conversion (%) | Polymer Composition (MTC-COOH/LA) | Mn (x10⁻³ g/mol ) | Mw (x10⁻³ g/mol ) | Đ (Mw/Mn) |

| 1 | 100:0 | 48 | 90 | 100:0 | n/d | n/d | n/d |

| 2 | 50:50 | 24 | 85 | 58:42 | 8 | 16 | 2.0 |

| 3 | 25:75 | 24 | 89 | 29:71 | 18 | 32 | 1.8 |

| 4 | 0:100 | 36 | 100 | 0:100 | 110 | 240 | 2.1 |

| Data sourced from a 2019 study on one-step synthesis of biodegradable polyacids. researchgate.net |

Zirconium (IV) acetylacetonate is an effective catalyst for the ring-opening copolymerization of multiple cyclic monomers to create terpolymers with tailored properties. researchgate.netresearchgate.net A series of terpolymers composed of L-lactide (LLA), 1,3-trimethylene carbonate (TMC), and glycolide (GA) were synthesized using Zr(acac)₄ as a low-toxicity catalyst. researchgate.net

The resulting P(LLA-TMC-GA) terpolymers were found to be amorphous with good thermal stability, and their mechanical properties, such as elongation, could be adjusted by altering the monomer unit ratios. researchgate.net For instance, an increase in the flexible TMC and GA units and a corresponding decrease in the LLA content led to higher elongation at break. researchgate.net These terpolymers also exhibited shape memory properties. researchgate.net The synthesis of terpolymers from L-lactide, glycolide, and ε-caprolactone initiated by Zr(acac)₄ has also been reported. researchgate.net

Table 2: Mechanical Properties of P(LLA-TMC-GA) Terpolymers

| Sample | Molar Ratio (LLA/TMC/GA) | Tensile Strength (MPa) | Elongation at Break (%) |

| LTG-1 | 80/10/10 | 35.8 ± 1.2 | 280 ± 21 |

| LTG-2 | 70/15/15 | 28.5 ± 1.1 | 460 ± 25 |

| LTG-3 | 60/20/20 | 21.7 ± 1.0 | 610 ± 32 |

| Data reflects properties of terpolymers synthesized with Zr(acac)₄. researchgate.net |

The initiation mechanism for ring-opening polymerization using zirconium (IV) acetylacetonate is generally described as a coordination-insertion mechanism. researchgate.netd-nb.info The process begins with the activation of the relatively dormant Zr(acac)₄ complex. researchgate.netsemanticscholar.org

The key steps in the proposed mechanism are:

Activation: The eight-coordinate Zr(acac)₄ complex becomes an active catalyst after the release of at least one acetylacetonate ligand, resulting in a coordinatively unsaturated, seven-coordinate zirconium species. researchgate.netsemanticscholar.org This step is often facilitated by a proton donor, such as an alcohol or the monomer itself (e.g., lactide or a carboxyl-functionalized monomer), which protonates a ligand, causing it to detach as acetylacetone (acacH). researchgate.netsemanticscholar.org

Coordination: A monomer molecule coordinates to the activated zirconium center, typically through the oxygen atom of its carbonyl group. d-nb.info

Insertion (Ring-Opening): The coordination of the monomer leads to the opening of the cyclic ester ring. d-nb.info The monomer is then inserted into the bond between the zirconium atom and a ligand. researchgate.net The polymer chain grows from a ligand that was formed from a deprotonated monomer in the initiation step. researchgate.net

Propagation: Subsequent monomer molecules coordinate to the zirconium center and are sequentially inserted, leading to the growth of the polymer chain. d-nb.info